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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

Cat. No.: B1593318

Get Quote

This guide details the mass spectrometric characterization of 5-(2-
Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7), a critical heterocyclic intermediate often

synthesized via Suzuki-Miyaura cross-coupling.

The following protocols are designed for researchers validating the synthesis of kinase

inhibitors or complex pyridine derivatives where this motif serves as a scaffold.

Part 1: Chemical Identity & Isotopic Signature
Before initiating ionization, the analyst must establish the theoretical baseline. The presence of

a chlorine atom and a basic pyridine nitrogen dictates the mass spectral behavior.

1.1 Fundamental Parameters
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Parameter Value Note

Formula C₁₂H₈ClNO

Monoisotopic Mass 217.0294 Da Based on ³⁵Cl

Molecular Weight 217.65 g/mol Average weight

Nitrogen Rule Odd Mass (217)
Confirms odd number of

nitrogens (1)

RDB Equivalents 8.5
High unsaturation (Pyridine +

Benzene + Aldehyde)

1.2 The Chlorine Isotope Cluster
The most definitive MS feature for this compound is the ³⁵Cl/³⁷Cl isotopic envelope. In any low-

resolution scan, the molecular ion will not be a single peak but a doublet separated by 2 Da.

M (³⁵Cl): 100% Relative Abundance

M+2 (³⁷Cl): ~32% Relative Abundance

Analyst Note: If your M+2 peak is significantly lower (<20%), suspect de-chlorination (a

common side reaction in Pd-catalyzed couplings). If it is absent, you have isolated the des-

chloro impurity (5-phenylnicotinaldehyde).

Part 2: Ionization Strategy & Sample Preparation
Due to the basicity of the pyridine nitrogen (pKa ~3-4), Electrospray Ionization in Positive Mode

(ESI+) is the gold standard. Electron Impact (EI) is suitable for purity checks but less effective

for coupling with LC workflows.

2.1 Solvent Effects & Hemiacetal Formation
Aldehydes are electrophilic. In alcoholic solvents (Methanol/Ethanol) used in LC-MS, they exist

in equilibrium with their hemiacetals.

Target Ion:
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Potential Artifact:

(Hemiacetal in Methanol)

Hydrate Artifact:

(Gem-diol in aqueous mobile phase)

Mitigation Protocol: To simplify the spectrum, use Acetonitrile (ACN) as the organic modifier

rather than Methanol. ACN does not form hemiacetals.

2.2 Recommended LC-MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (Compound is moderately lipophilic).

Part 3: Fragmentation Mechanics (MS/MS)
In Tandem MS (MS/MS), the precursor ion (

) undergoes Collision-Induced Dissociation (CID). The fragmentation is driven by the stability of
the pyridine ring and the lability of the aldehyde carbonyl.

3.1 Primary Fragmentation Pathway
Loss of Carbon Monoxide (CO, -28 Da): The aldehyde group is the weakest link. The loss of

CO involves a rearrangement (often involving a hydride shift) to fuse the rings or form a

stable carbocation.

Transition:

Mechanism:[1][2]

-cleavage or rearrangement.[2][3][4]
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Loss of Hydrogen Chloride (HCl, -36/38 Da): Under higher collision energies, the

chlorophenyl ring may eliminate HCl, particularly if the chlorine is ortho to the coupling site

(steric relief).

Transition:

(or

)

HCN Elimination (-27 Da): Characteristic of the pyridine ring collapse.

Transition:

3.2 Visualization of Fragmentation Logic
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Figure 1: Predicted ESI-MS/MS fragmentation tree for 5-(2-Chlorophenyl)nicotinaldehyde.

Part 4: Impurity Profiling (Suzuki Coupling Context)
Since this compound is typically synthesized via Suzuki coupling of 5-bromonicotinaldehyde

and 2-chlorophenylboronic acid, the MS analyst must monitor for specific reaction byproducts.
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4.1 The "Impurities to Watch" Table
Impurity Type Origin

Mass Shift (vs
Target)

Diagnostic Ion
(ESI+)

Starting Material
Unreacted 5-

bromonicotinaldehyde
-34 Da (approx) (1:1 ratio)

Protodeboronation

5-

phenylnicotinaldehyde

(Cl loss)

-34 Da (No Cl pattern)

Homocoupling Bis-pyridine dimer + Var

Oxidation
Carboxylic Acid

derivative
+16 Da

Critical QC Check: If you observe a peak at m/z 184, check the isotope pattern immediately.

If doublet (1:1 ratio)

It is Bromide starting material (

).

If singlet

It is the des-chloro impurity (Protodeboronation of the boronic acid prior to coupling, or
reductive dechlorination).

Part 5: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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